Tri-50C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-50C is an oral thrombin inhibitor being developed for the potential treatment of thrombosis. It is known for its ability to significantly increase thrombin clotting time with minimal effects on activated partial thromboplastin time . This compound is being developed in a controlled release formulation for long-term treatment of thrombosis .
准备方法
The preparation of Tri-50C involves several synthetic routes and reaction conditions. One common method includes the nitration of aromatic compounds using nitronium salts such as nitronium tetrafluoroborate . This process involves adding anhydrous hydrogen fluoride to nitric acid in a solvent like nitromethane or dichloromethane, followed by saturation with boron trifluoride . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency .
化学反应分析
Tri-50C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
科学研究应用
Tri-50C has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is studied for its potential therapeutic effects on thrombosis and other blood clotting disorders . In medicine, this compound is being developed as an anticoagulant for the treatment and prevention of thrombosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations .
作用机制
The mechanism of action of Tri-50C involves the inhibition of thrombin, a key enzyme in the blood clotting process . By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This action is mediated through specific molecular targets and pathways involved in the coagulation cascade .
相似化合物的比较
Tri-50C can be compared with other thrombin inhibitors such as dabigatran and rivaroxaban . While all these compounds inhibit thrombin, this compound is unique in its controlled release formulation, which allows for long-term treatment with minimal side effects . Similar compounds include other direct thrombin inhibitors and factor Xa inhibitors .
Conclusion
This compound is a promising compound with significant potential in the treatment of thrombosis. Its unique properties and wide range of applications make it a valuable addition to the field of anticoagulant therapy. Further research and development are needed to fully understand its potential and optimize its use in clinical settings.
属性
CAS 编号 |
667917-16-0 |
---|---|
分子式 |
C27H36BN3O7 |
分子量 |
525.4 g/mol |
IUPAC 名称 |
[(1S)-4-methoxy-1-[(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]carbamoyl]pyrrolidin-1-yl]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)31-16-8-14-23(31)26(33)30-25(32)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32,33)/t22-,23+,24-/m1/s1 |
InChI 键 |
DDAJUMUAMTVAJF-TZRRMPRUSA-N |
手性 SMILES |
B([C@@H](CCCOC)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
规范 SMILES |
B(C(CCCOC)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。